![molecular formula C14H18N4OS B2740570 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide CAS No. 1421494-94-1](/img/structure/B2740570.png)
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrazole ring and a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the pyrazole ring might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .科学的研究の応用
- Researchers have explored the antimicrobial potential of this compound. It has been tested against various microorganisms, including bacteria and fungi. The results indicate promising inhibitory effects, making it a candidate for novel antimicrobial agents .
- In vitro studies have revealed that this compound exhibits potent antipromastigote activity. Specifically, it has been investigated for its effectiveness against Leishmania parasites. Molecular simulations suggest favorable binding patterns within the active site of relevant enzymes, supporting its potential as an antileishmanial agent .
- The compound’s structure has been characterized using single crystal X-ray diffraction (XRD) analysis. Understanding its three-dimensional arrangement provides valuable insights into its properties and potential applications .
- Quantum parameters, such as HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital), have been investigated. These orbitals play a crucial role in chemical reactivity and electronic properties. Theoretical calculations align well with experimental data, validating the compound’s behavior .
- Intermolecular interactions stabilize the supramolecular assembly of this compound. These include hydrogen bonding and π-ring interactions. Interaction energy calculations reveal the dominant forces responsible for maintaining the assembly. Such insights contribute to material design and crystal engineering .
Antimicrobial Activity
Antiparasitic Properties
Structural Chemistry Insights
Quantum Parameters and Theoretical Calculations
Supramolecular Assembly and Interaction Energy
作用機序
Target of Action
Compounds with similar structures have been found to inhibit enzymes such asEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function
Biochemical Pathways
Upon binding to its targets, the compound disrupts the normal functioning of the associated biochemical pathways. For instance, inhibition of Enoyl ACP Reductase disrupts bacterial fatty acid synthesis, while inhibition of DHFR disrupts folate metabolism . The downstream effects of these disruptions can include impaired bacterial growth and proliferation.
Pharmacokinetics
Similar compounds have been found to have high solubility, which can impact their bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action likely include the disruption of essential biochemical pathways in target organisms, leading to impaired growth and proliferation
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-9-7-10(2)18(17-9)14-16-12(8-20-14)5-6-15-13(19)11-3-4-11/h7-8,11H,3-6H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARUXYKGCWRMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。